molecular formula C14H17NO3 B186221 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid CAS No. 401581-31-5

1-(2-Methylbenzoyl)piperidine-4-carboxylic acid

Cat. No.: B186221
CAS No.: 401581-31-5
M. Wt: 247.29 g/mol
InChI Key: ZDLGPPDQCGOJTL-UHFFFAOYSA-N
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Description

1-(2-Methylbenzoyl)piperidine-4-carboxylic acid is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates the phenyl(piperidin-4-yl)methanone fragment, widely recognized as a privileged structure in the development of bioactive molecules . This benzoylpiperidine motif is considered a metabolically stable bioisostere of the piperazine ring, where the carbonyl group can establish key hydrogen bonds with biological targets, thereby influencing the pharmacodynamic profile of potential drug candidates . The benzoylpiperidine scaffold is a versatile framework found in ligands for a diverse range of therapeutic targets. Research applications include its use in the development of compounds acting on serotoninergic and dopaminergic receptors for neuropsychiatric disorders, as well as agents with potential anti-cancer, anti-tubercular, anti-thrombotic, and anti-arrhythmic activities . The 4-carboxylic acid functional group on the piperidine ring provides a versatile handle for further synthetic modification, allowing researchers to readily conjugate the molecule to other chemical entities and explore structure-activity relationships . The synthetic routes to access this core fragment are generally straightforward, often starting from commercially available precursors like isonipecotic acid (piperidine-4-carboxylic acid), facilitating its rapid integration into drug discovery programs .

Properties

IUPAC Name

1-(2-methylbenzoyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-10-4-2-3-5-12(10)13(16)15-8-6-11(7-9-15)14(17)18/h2-5,11H,6-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLGPPDQCGOJTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353824
Record name 1-(2-methylbenzoyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401581-31-5
Record name 1-(2-methylbenzoyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid typically involves the following steps:

Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and purity.

Chemical Reactions Analysis

1-(2-Methylbenzoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1-(2-Methylbenzoyl)piperidine-4-carboxylic acid has diverse applications in scientific research:

Chemistry

  • Building Block for Organic Synthesis : It serves as a precursor for synthesizing more complex organic molecules.
  • Reagent in Organic Reactions : Utilized in various organic reactions to explore new chemical pathways.

Biology

  • Biological Activity Studies : Investigated for interactions with biological molecules, particularly in enzyme inhibition.

Medicine

  • Potential Therapeutic Applications : Research indicates its potential as a precursor for drug development, especially against bacterial infections.

Industry

  • Production of Specialty Chemicals : Employed in the manufacturing of specialized chemical products and materials.
ActivityDetails
Enzyme Inhibition Inhibits enoyl-acyl carrier protein reductase, affecting fatty acid biosynthesis.
Antimicrobial Potential Shows promise in treating Mycobacterium tuberculosis infections.
Enzyme Interaction Studies Related compounds have been studied for their effects on various biological targets.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating various derivatives of piperidine compounds, including this compound. Key findings include:

  • In Vitro Assays : Testing effectiveness against bacterial strains demonstrated promising results against Mycobacterium tuberculosis.
  • Structure-Activity Relationship (SAR) : Modifications to the chemical structure significantly affected biological activity, suggesting pathways for further drug development.

Notable Research Example

A study published in 2022 evaluated a series of piperidine derivatives for their antiviral activity against coronaviruses. The findings indicated that certain modifications could enhance inhibitory potency against viral targets, showcasing the versatility of piperidine derivatives in medicinal chemistry .

Mechanism of Action

The mechanism of action of 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Piperidine-4-carboxylic acid derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key compounds:

Compound Substituent Molecular Formula Molecular Weight Solubility Key Features Reference
1-(2-Methylbenzoyl)piperidine-4-carboxylic acid 2-methylbenzoyl C₁₄H₁₇NO₃ 263.29 Not specified High lipophilicity due to methyl group
1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid 2-chlorobenzoyl C₁₃H₁₄ClNO₃ 267.7 Chloroform, methanol, DMSO Electron-withdrawing Cl enhances reactivity
1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylic acid 4-sulfamoylbenzoyl C₁₃H₁₅N₂O₅S 311.33 Polar solvents (e.g., CH₃CN, EtOH) Sulfonamide group enables enzyme inhibition (e.g., carbonic anhydrase)
1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid 2-phenyloxazolylmethyl C₁₆H₁₈N₂O₃ 286.33 Not specified Heterocyclic oxazole enhances π-π stacking
1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid 2-chloropyrimidinyl C₁₀H₁₂ClN₃O₂ 241.67 Not specified Pyrimidine ring may intercalate with DNA
Key Observations:
  • Electron Effects : Chlorine in 1-(2-chlorobenzoyl)piperidine-4-carboxylic acid introduces electron-withdrawing effects, which could stabilize intermediates in synthesis or enhance binding to electrophilic targets .
  • Biological Activity : Sulfamoyl derivatives (e.g., compounds) show carbonic anhydrase inhibition (IC₅₀ values in nM range), suggesting that substituent polarity and hydrogen-bonding capacity are critical for enzyme interactions .

Challenges and Limitations

  • Solubility Issues : High lipophilicity in the target compound may limit aqueous solubility, necessitating formulation optimization for in vivo studies.
  • Synthetic Complexity : Sulfamoyl and heterocyclic derivatives require multi-step syntheses with specialized reagents (e.g., EDCI, HOBt), increasing production costs .

Biological Activity

1-(2-Methylbenzoyl)piperidine-4-carboxylic acid is a compound with notable biological activity, particularly recognized for its role as an inhibitor of enoyl-acyl carrier protein reductase (NADH). This enzyme is crucial in the fatty acid biosynthesis pathway in mycobacteria, making this compound a potential therapeutic agent against infections caused by Mycobacterium tuberculosis.

Chemical Structure and Properties

  • Molecular Formula : C14H17NO3
  • Molecular Weight : Approximately 245.29 g/mol
  • Structural Features : The compound includes a piperidine ring, a carboxylic acid group, and a 2-methylbenzoyl moiety, which contribute to its biological activities.

This compound primarily acts by inhibiting enoyl-acyl carrier protein reductase, which is essential for the synthesis of mycolic acids in bacterial cell walls. This inhibition disrupts the integrity of the bacterial cell wall, leading to impaired growth and survival of the bacteria.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Details
Inhibition of Enzymes Inhibits enoyl-acyl carrier protein reductase, affecting fatty acid biosynthesis in bacteria.
Antimicrobial Potential Shows promise in treating Mycobacterium tuberculosis infections due to its mechanism of action.
Enzyme Interaction Studies Related compounds have been studied for their effects on various biological targets.

Comparative Analysis with Similar Compounds

This compound has been compared with other piperidine derivatives to highlight its unique properties:

Compound Name Structural Features Unique Attributes
1-(4-Methylbenzoyl)piperidine-4-carboxylic acidContains a p-methylbenzoyl groupDifferent enzyme inhibition profile
Piperidine-4-carboxylic acidLacks aromatic substitution on nitrogenBasic structure without additional groups
N-(4-Methylbenzoyl)-4-benzylpiperidineBenzyl substitution at nitrogenVaries significantly in pharmacological activity

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of piperidine compounds, including this compound. These studies often involve:

  • In vitro assays : Testing the compound's effectiveness against bacterial strains.
  • Structure-Activity Relationship (SAR) : Analyzing how modifications to the chemical structure affect biological activity.

For instance, research has demonstrated that derivatives with specific substitutions on the benzoyl group can enhance inhibitory potency against target enzymes, suggesting avenues for further drug development.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of piperidine-4-carboxylic acid derivatives typically involves reductive amination or nucleophilic substitution. For example, a modified procedure for analogous compounds uses piperidine-4-carboxylic acid, aldehyde intermediates, and NaBH3CN in methanol/acetic acid, yielding ~39% under mild conditions . Key variables include:

  • Temperature : Lower temperatures (e.g., 0–25°C) reduce side reactions.
  • Catalyst : NaBH3CN improves selectivity for secondary amine formation compared to NaBH3.
  • Solvent : Methanol/acetic acid mixtures enhance protonation of intermediates, stabilizing reactive species.

Table 1 : Comparison of Synthetic Yields for Analogous Piperidine Derivatives

CompoundMethodYield (%)Reference
1-(2-Aminoethyl)piperidine-4-carboxylic acidReductive amination45–55
1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acidNucleophilic substitution30–40

Q. How can crystallographic techniques validate the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsional strain in the piperidine ring. Key steps:

  • Data Collection : High-resolution (<1.0 Å) data minimizes refinement errors .
  • Hydrogen Bonding : Identify intermolecular interactions (e.g., carboxylic acid dimerization) to confirm packing behavior.
  • Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian 16) to detect discrepancies >0.05 Å in bond lengths .

Advanced Research Questions

Q. How do substituents on the benzoyl group modulate biological activity in piperidine-4-carboxylic acid derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Cl, NO2) enhance target binding by increasing electrophilicity. For example:

  • 2-Methylbenzoyl : Methyl groups improve lipophilicity (logP +0.3), enhancing membrane permeability .
  • 2-Chlorobenzoyl : Chlorine increases binding affinity to G-protein-coupled receptors (Ki reduction from 120 nM to 45 nM) .

Table 2 : Biological Activity of Structural Analogues

CompoundTargetIC50/Ki (nM)Reference
1-(2-Aminoethyl)piperidine-4-carboxylic acidSerotonin receptors85
1-(2-Chlorothiazol-5-yl)piperidine-4-carboxylic acidEnzyme X22

Q. What strategies resolve contradictions in reported pharmacological data for piperidine-4-carboxylic acid derivatives?

Methodological Answer: Discrepancies often arise from assay conditions or purity. Mitigation strategies include:

  • Standardized Assays : Use cell lines with consistent receptor expression (e.g., HEK293 for GPCRs).
  • Purity Validation : HPLC-MS (>98% purity) and NMR (integration of impurity peaks <2%) ensure compound integrity .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC50 vs. IC50). For example, batch-dependent variations in enzymatic inhibition (e.g., ±15% variability) require triplicate runs .

Q. How can in silico modeling predict the metabolic stability of this compound?

Methodological Answer: Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to assess cytochrome P450 interactions. Key parameters:

  • Binding Energy : ΔG < −8 kcal/mol predicts high metabolic turnover.
  • Metabolite Prediction : Software like MetaSite identifies likely oxidation sites (e.g., methylbenzoyl → carboxylic acid via CYP3A4) .
  • Validation : Compare with in vitro liver microsome data (e.g., t1/2 > 60 min indicates stability) .

Q. What analytical techniques differentiate polymorphic forms of this compound?

Methodological Answer:

  • PXRD : Distinct diffraction peaks at 2θ = 12.5°, 18.7° for Form I vs. 10.2°, 20.4° for Form II.
  • DSC : Endothermic peaks at 185°C (Form I) vs. 172°C (Form II) indicate lattice stability differences .
  • FTIR : Carboxylic acid O-H stretch (2500–3000 cm⁻¹) broadens in hydrated forms .

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